molecular formula C14H12N4 B14059829 {4-[(2-Cyanoethyl)(methyl)amino]benzylidene}propanedinitrile CAS No. 25442-68-6

{4-[(2-Cyanoethyl)(methyl)amino]benzylidene}propanedinitrile

Cat. No.: B14059829
CAS No.: 25442-68-6
M. Wt: 236.27 g/mol
InChI Key: RISYOXHUXDEKNI-UHFFFAOYSA-N
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Description

{4-[(2-Cyanoethyl)(methyl)amino]benzylidene}propanedinitrile is an organic compound with the molecular formula C14H12N4 It is known for its unique structure, which includes a benzylidene group attached to a propanedinitrile moiety through a cyanoethyl and methylamino linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {4-[(2-Cyanoethyl)(methyl)amino]benzylidene}propanedinitrile typically involves the reaction of 4-[(2-Cyanoethyl)(methyl)amino]benzaldehyde with malononitrile. The reaction is carried out under basic conditions, often using a base such as sodium ethoxide or potassium carbonate. The reaction proceeds through a Knoevenagel condensation mechanism, resulting in the formation of the desired product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The compound is then purified through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

{4-[(2-Cyanoethyl)(methyl)amino]benzylidene}propanedinitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitrile groups to amines.

    Substitution: The benzylidene group can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).

Major Products

    Oxidation: Formation of benzylidene oxides.

    Reduction: Formation of amines.

    Substitution: Formation of substituted benzylidene derivatives.

Scientific Research Applications

{4-[(2-Cyanoethyl)(methyl)amino]benzylidene}propanedinitrile has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as an intermediate in the preparation of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of {4-[(2-Cyanoethyl)(methyl)amino]benzylidene}propanedinitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-[(2-Cyanoethyl)(methyl)amino]benzaldehyde
  • 2-{4-[(2-Cyanoethyl)(methyl)amino]benzylidene}malononitrile
  • 4-(Methylamino)pyridine

Uniqueness

{4-[(2-Cyanoethyl)(methyl)amino]benzylidene}propanedinitrile is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a benzylidene group with a propanedinitrile moiety through a cyanoethyl and methylamino linkage sets it apart from other similar compounds, making it a valuable compound for various research and industrial applications.

Properties

CAS No.

25442-68-6

Molecular Formula

C14H12N4

Molecular Weight

236.27 g/mol

IUPAC Name

2-[[4-[2-cyanoethyl(methyl)amino]phenyl]methylidene]propanedinitrile

InChI

InChI=1S/C14H12N4/c1-18(8-2-7-15)14-5-3-12(4-6-14)9-13(10-16)11-17/h3-6,9H,2,8H2,1H3

InChI Key

RISYOXHUXDEKNI-UHFFFAOYSA-N

Canonical SMILES

CN(CCC#N)C1=CC=C(C=C1)C=C(C#N)C#N

Origin of Product

United States

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